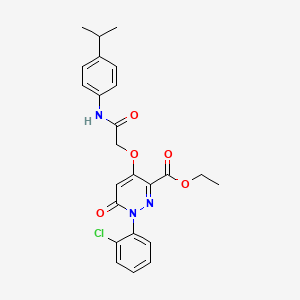![molecular formula C19H15F3N2OS B2800801 2-(4-methylquinolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 671198-83-7](/img/structure/B2800801.png)
2-(4-methylquinolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-methylquinolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s worth noting that it contains a quinoline ring, which is a common structure in many biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 4-(2-methyl-4-sulfanylquinolin-3-yl)butan-2-ones with methyl iodide in a 1:1.2 ratio in an ethanol solution in the presence of sodium ethylate resulted in the formation of benzene ring–substituted 4-[2-methyl-4-(methylsulfanyl)quinolin-3-yl]butan-2-ones .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with carbon disulfide in the presence of KOH in ethanol involved oxadiazoline ring closure to form the corresponding 5-[(4-methylquinolin-2-ylsulfanyl)methyl]-1,3,4-oxadiazolo-2(3H)-thiones .Aplicaciones Científicas De Investigación
Degradation of Acetaminophen by Advanced Oxidation Processes :
- The study discusses advanced oxidation processes (AOPs) for treating acetaminophen in aqueous media, leading to various by-products. AOPs may be relevant for degrading complex organic compounds like "2-(4-methylquinolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide" under environmental considerations (Qutob et al., 2022).
BODIPY-based Organic Semiconductors for OLEDs :
- BODIPY-based materials are explored for their applications in organic light-emitting diodes (OLEDs), highlighting the importance of structural design in optoelectronics. This suggests that compounds with specific structural features could have applications in electronic or photonic devices (Squeo & Pasini, 2020).
Acetaminophen Micropollutant Removal Strategies and Transformation Pathways
:
- This review addresses the occurrences, toxicities, removal technologies, and transformation pathways of acetaminophen in the environment. Understanding these pathways could provide insight into handling similar compounds in environmental and pharmaceutical contexts (Vo et al., 2019).
Tetrahydroisoquinolines in Therapeutics :
- The review discusses the therapeutic activities of tetrahydroisoquinoline derivatives, highlighting the diverse potential of compounds with isoquinoline structures in drug discovery, possibly relevant to exploring the therapeutic potentials of "2-(4-methylquinolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide" (Singh & Shah, 2017).
Direcciones Futuras
The synthesis of novel biologically active quinoline derivatives is of certain interest in terms of not only the development of organic chemistry but also the search for new biologically active substances . Therefore, “2-(4-methylquinolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide” and its derivatives could be potential candidates for future research in medicinal chemistry.
Propiedades
IUPAC Name |
2-(4-methylquinolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2OS/c1-12-9-18(24-16-8-3-2-7-15(12)16)26-11-17(25)23-14-6-4-5-13(10-14)19(20,21)22/h2-10H,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVSBHMJWZOLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylquinolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(4-bromophenyl)-1-[2-(4-chlorophenyl)sulfanyl-4-methylquinolin-3-yl]prop-2-en-1-one](/img/structure/B2800718.png)
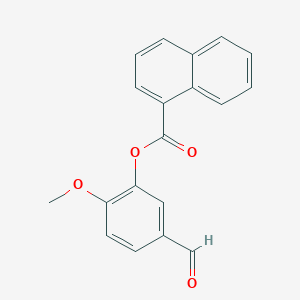
![Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate](/img/structure/B2800720.png)
![6,7-Dimethoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2800723.png)
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2800724.png)
![2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B2800728.png)
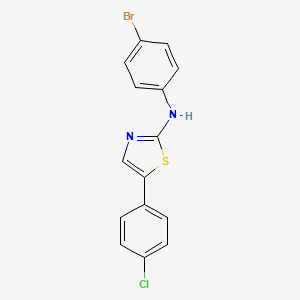
![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide](/img/structure/B2800731.png)
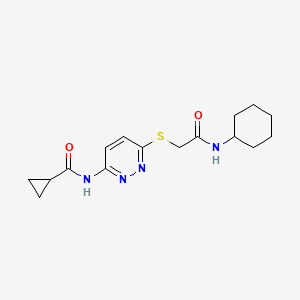
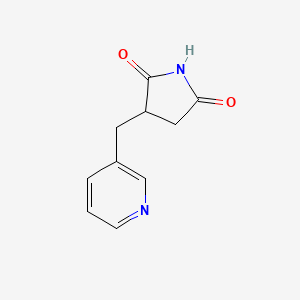
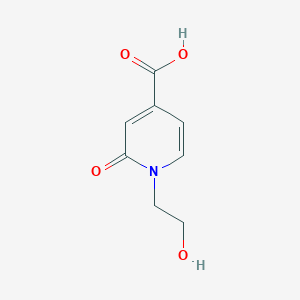
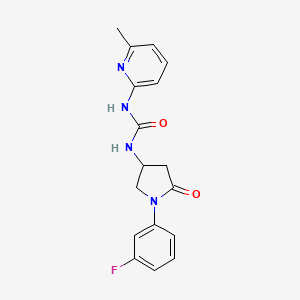
![2-[[1-(4-Bromophenyl)cyclopropyl]methyl-methylamino]-N-(cyanomethyl)acetamide](/img/structure/B2800740.png)
